molecular formula C13H6F5NO B1455362 5-Methyl-2-(pentafluorobenzoyl)pyridine CAS No. 1187164-87-9

5-Methyl-2-(pentafluorobenzoyl)pyridine

Cat. No.: B1455362
CAS No.: 1187164-87-9
M. Wt: 287.18 g/mol
InChI Key: ZUORADVXMSDHGQ-UHFFFAOYSA-N
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Description

5-Methyl-2-(pentafluorobenzoyl)pyridine is a chemical compound with the molecular formula C13H6F5NO It is characterized by the presence of a methyl group at the 5-position of the pyridine ring and a pentafluorobenzoyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pentafluorobenzoyl)pyridine typically involves the reaction of 5-methylpyridine with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

5-Methylpyridine+Pentafluorobenzoyl chlorideThis compound+HCl\text{5-Methylpyridine} + \text{Pentafluorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-Methylpyridine+Pentafluorobenzoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pentafluorobenzoyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the pentafluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atoms in the pentafluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: this compound can be converted to 5-carboxy-2-(pentafluorobenzoyl)pyridine.

    Reduction: The product of reduction is 5-Methyl-2-(pentafluorobenzyl)pyridine.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(pentafluorobenzoyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pentafluorobenzoyl)pyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The pentafluorobenzoyl group is known to enhance the compound’s binding affinity to certain molecular targets due to its electron-withdrawing properties, which can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(pentafluorobenzoyl)pyridine
  • 5-Methyl-2-(trifluoromethyl)pyridine
  • 2,5-Dimethyl-3-(pentafluorobenzoyl)pyridine

Uniqueness

5-Methyl-2-(pentafluorobenzoyl)pyridine is unique due to the specific positioning of the methyl and pentafluorobenzoyl groups, which confer distinct chemical and physical properties. The presence of the pentafluorobenzoyl group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions compared to similar compounds.

Properties

IUPAC Name

(5-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c1-5-2-3-6(19-4-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUORADVXMSDHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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